2-(4-nitrophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate
Description
2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of both nitrophenyl and benzotriazole moieties in the molecule suggests potential utility in photostabilization, corrosion inhibition, and as intermediates in organic synthesis.
Properties
Molecular Formula |
C16H12N4O5 |
|---|---|
Molecular Weight |
340.29 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate |
InChI |
InChI=1S/C16H12N4O5/c21-15(11-5-7-12(8-6-11)20(23)24)10-25-16(22)9-19-14-4-2-1-3-13(14)17-18-19/h1-8H,9-10H2 |
InChI Key |
SXRLXEONSCZADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE typically involves the following steps:
Formation of the Benzotriazole Moiety: Benzotriazole is synthesized from o-phenylenediamine and sodium nitrite in acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced to the phenyl ring via nitration using a mixture of concentrated sulfuric acid and nitric acid.
Esterification: The final step involves the esterification of the nitrophenyl and benzotriazole moieties using appropriate reagents such as acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzotriazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Photostabilizers: Used in polymers to prevent degradation from UV light.
Corrosion Inhibitors: Protect metals from corrosion in harsh environments.
Biology
Enzyme Inhibitors: Potential use in inhibiting specific enzymes in biochemical pathways.
Drug Development: Investigated for potential therapeutic properties.
Medicine
Antimicrobial Agents: Studied for their ability to inhibit the growth of bacteria and fungi.
Cancer Research: Potential use in targeting cancer cells.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The nitrophenyl group can participate in electron transfer reactions, while the benzotriazole moiety can interact with metal ions or other nucleophiles, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazole
- 2-(4-Nitrophenyl)-2-oxoethyl 1H-1,2,3-benzotriazol-1-ylacetate
Uniqueness
The unique combination of the nitrophenyl and benzotriazole moieties in 2-(4-NITROPHENYL)-2-OXOETHYL 1H-1,2,3-BENZOTRIAZOL-1-YLACETATE provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
